methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid
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Overview
Description
Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a complex organic compound that combines the structural features of benzenesulfonate and imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of methyl benzenesulfonate with 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl p-toluenesulfonate: Similar in structure but lacks the imidazole ring.
Ethyl benzenesulfonate: Similar sulfonate group but different alkyl chain.
4-methylbenzenesulfonate,3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid: Similar structure with a different alkyl chain length.
Uniqueness
Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is unique due to the presence of both the benzenesulfonate and imidazole moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920741-98-6 |
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Molecular Formula |
C15H25N2O6S2+ |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H16N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-10-11(8,9)7-5-3-2-4-6-7/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);2-6H,1H3/p+1 |
InChI Key |
FEOSKPDSOADCJB-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.COS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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